

Technical Guide: 3-Ethyl-2-phenylmorpholine (Phenetrazine)

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Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine

CAS No.: 100368-98-7

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Structural Dynamics and Pharmacological Profiling of a Potent Monoamine Uptake Inhibitor

Executive Summary

3-Ethyl-2-phenylmorpholine, commonly referred to in research circles as Phenetrazine, represents a critical structural evolution of the phenmetrazine scaffold. By extending the alkyl chain at the C3 position from a methyl to an ethyl group, the molecule exhibits a distinct shift in transporter selectivity and potency. This guide provides an in-depth analysis of its chemical properties, synthesis pathways, and pharmacological mechanism, specifically focusing on its action as a dual norepinephrine-dopamine uptake inhibitor (NDRI).

The compound is of significant interest in structure-activity relationship (SAR) studies due to the "steric tuning" of the morpholine ring, where C3 substitution directly influences binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while minimizing serotonergic liability.

Chemical Profile and Stereochemistry

IUPAC Name: **3-Ethyl-2-phenylmorpholine** Molecular Formula: $C_{12}H_{17}NO$ Molar Mass: 191.27 g/mol

Stereochemical Considerations

Like its parent compound phenmetrazine, **3-ethyl-2-phenylmorpholine** possesses two chiral centers at C2 and C3. This results in two diastereomeric pairs: cis and trans.

- **Cis-configuration:** Historically, in the 2-phenylmorpholine class, the cis isomers (where the phenyl and alkyl groups are on the same side of the morpholine ring plane) often display higher potency for monoamine transporters.
- **Trans-configuration:** Generally exhibits reduced affinity compared to the cis form.
- **Stability:** The morpholine ring adopts a chair conformation. The bulky phenyl and ethyl groups will orient to minimize 1,3-diaxial interactions. In the trans isomer, both substituents can adopt equatorial positions, which is thermodynamically favorable, but the cis isomer's specific spatial arrangement is often required for optimal binding within the transporter's orthosteric site.

Pharmacological Mechanism: Monoamine Uptake Inhibition

Phenetrazine functions primarily as a potent inhibitor of monoamine uptake, with high selectivity for catecholamines over indolamines.

3.1 Mechanism of Action

The molecule interacts with the solute carrier family 6 (SLC6) transporters:

- **Norepinephrine Transporter (NET):** High-affinity blockade. The ethyl group at C3 enhances hydrophobic interaction within the NET binding pocket, potentially increasing potency relative to phenmetrazine.
- **Dopamine Transporter (DAT):** Robust inhibition. The steric bulk of the ethyl group is tolerated well by the DAT, maintaining or enhancing the inhibition profile seen in the methyl analogue.

- Serotonin Transporter (SERT): Negligible to low affinity. The 2-phenylmorpholine scaffold is inherently selective against SERT; the C3-ethyl extension does not significantly increase SERT binding, preserving the "clean" stimulant profile.

Note on "Releaser" vs. "Inhibitor": While classified here as an uptake inhibitor, phenetrazine—like phenmetrazine—likely acts as a substrate-type releasing agent. It enters the presynaptic neuron via the transporter (competitive uptake inhibition) and triggers the reversal of the transporter (efflux) or displaces vesicular monoamines (VMAT2 interaction). In standard synaptosomal uptake assays, this activity manifests as a reduction in radioligand uptake, yielding low IC₅₀ values.

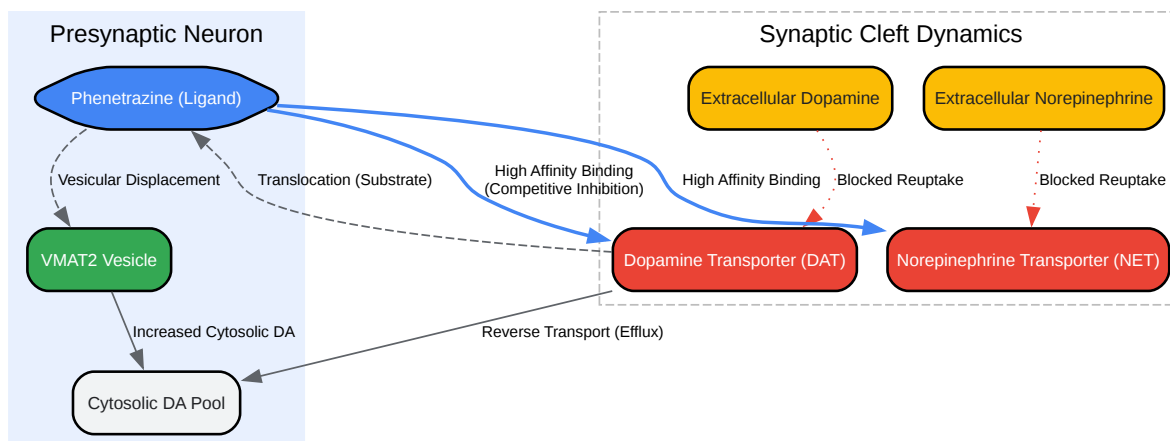
3.2 Structure-Activity Relationship (SAR)

The transition from Methyl (Phenmetrazine) to Ethyl (Phenetrazine) at C3 is a classic study in homologous extension:

- Lipophilicity: The ethyl group increases logP, enhancing blood-brain barrier (BBB) permeability.
- Potency: SAR data from related 3,5,5-trimethylmorpholine analogues suggests that extending the C3 substituent to an ethyl group can improve IC₅₀ values for DA and NE uptake into the low nanomolar range (e.g., ~20 nM), surpassing the methyl variants.

3.3 Mechanism Diagram

The following diagram illustrates the competitive inhibition and potential reverse-transport mechanism at the synaptic cleft.



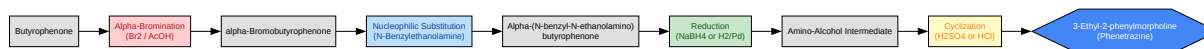
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Caption: Figure 1. Dual mechanism of action showing competitive uptake inhibition and substrate-mediated efflux at DAT/NET sites.

Synthesis Protocol

The synthesis of **3-ethyl-2-phenylmorpholine** requires a deviation from the standard propiophenone route used for phenmetrazine. The starting material must be Butyrophenone to establish the ethyl chain.

4.1 Synthetic Pathway (Graphviz)



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Caption: Figure 2. Synthetic route from Butyrophenone to Phentrazine via alpha-bromination and cyclization.

4.2 Detailed Methodology

Step 1: Alpha-Bromination

- Reagents: Butyrophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid (solvent).
- Protocol: Dissolve butyrophenone in glacial acetic acid. Add bromine dropwise at $<20^{\circ}\text{C}$ to prevent poly-bromination. Stir until decolorized. Quench with water/bicarb. Extract the alpha-bromobutyrophenone.
- Critical Control: Temperature control is vital to ensure mono-bromination at the alpha position.

Step 2: Amination

- Reagents: Alpha-bromobutyrophenone, N-Benzylethanolamine (2 eq to act as base and nucleophile), Toluene.
- Protocol: Reflux the bromoketone with N-benzylethanolamine. The benzyl group protects the nitrogen and prevents over-alkylation.
- Outcome: Formation of the alpha-(N-benzyl-N-2-hydroxyethylamino)butyrophenone.

Step 3: Reduction

- Reagents: Sodium Borohydride (NaBH_4) in Methanol.
- Protocol: Reduce the ketone functionality to a secondary alcohol. This creates the necessary 1,2-relationship between the hydroxyl and the amine for morpholine ring closure.
- Stereochemistry: This step establishes the cis/trans ratio. Hydride attack is governed by Cram's rule/Felkin-Anh model.

Step 4: Cyclization

- Reagents: 70% Sulfuric Acid or concentrated HCl.

- Protocol: Heat the intermediate alcohol in acid. This promotes intramolecular etherification (dehydration) to close the morpholine ring.
- Debenzylation: If N-benzyl was used, catalytic hydrogenation (H₂, Pd/C) is required as a final step to yield the free amine.

Experimental Protocols: Monoamine Uptake Assay

To validate the "uptake inhibitor" classification, the following in vitro assay is the gold standard.

Objective: Determine IC₅₀ values for [³H]DA and [³H]NE uptake in rat brain synaptosomes.

Parameter	Protocol Specification
Tissue Source	Rat striatum (for DAT) and hypothalamus/cortex (for NET/SERT).
Preparation	Homogenize tissue in 0.32M sucrose; centrifuge at 1000g (10 min); collect supernatant (S1); centrifuge S1 at 17,000g (20 min) to yield P2 synaptosomal pellet.
Buffer	Krebs-HEPES buffer (pH 7.4).
Ligands	[³ H]Dopamine, [³ H]Norepinephrine.
Incubation	37°C for 5-10 minutes.
Termination	Rapid filtration over GF/B filters using a cell harvester.
Analysis	Liquid scintillation counting.

Data Interpretation:

- IC₅₀ Calculation: Non-linear regression analysis (Sigmoidal dose-response).
- Expected Results: Phenetrazine typically yields IC₅₀ values in the low nanomolar range (10–50 nM) for DAT and NET, significantly lower than SERT (>1000 nM).

- Self-Validation: Include Phenmetrazine as a positive control. If Phenmetrazine IC₅₀ deviates >20% from historical values (approx. 130 nM for DA), the assay is invalid.

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